Isocunabic acid

Description

Historical Context and Discovery within Natural Products Research

The initial discovery of isocunabic acid is linked to the investigation of phytochemicals within the Solidago genus, commonly known as goldenrods. Research into this plant group has a history of yielding a variety of diterpenoid compounds. It is within this context that this compound was first identified.

The name "this compound" suggests an isomeric relationship with cunabic acid. Scientific literature and chemical databases indicate that "cunabic acid" is a synonym for the well-characterized diterpenoid, kaurenoic acid . This suggests that this compound is a stereoisomer or a structural isomer of kaurenoic acid. The prefix "iso-" typically denotes such an isomeric relationship in chemical nomenclature.

While the specific details of its initial isolation and characterization are not widely documented in readily accessible modern databases, the naming convention points towards its discovery alongside or subsequent to the characterization of cunabic acid (kaurenoic acid) from a natural source.

Significance within the Terpenoid Class of Natural Products

This compound belongs to the diterpenoid subclass of terpenoids. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene unit. ga-online.org Diterpenoids, specifically, are composed of four isoprene units, resulting in a 20-carbon skeleton.

The significance of this compound within this class is intrinsically tied to its presumed relationship with kaurenoic acid. Kaurenoic acid is a significant biosynthetic intermediate in the formation of gibberellins, a class of plant hormones that regulate various developmental processes. The structural similarity of this compound to this key intermediate implies that it may also play a role in plant biochemistry or possess interesting biological activities.

The general classification of terpenoids is based on the number of isoprene units they contain, as detailed in the table below.

| Terpenoid Class | Number of Isoprene Units | Number of Carbon Atoms |

| Hemiterpenoids | 1 | 5 |

| Monoterpenoids | 2 | 10 |

| Sesquiterpenoids | 3 | 15 |

| Diterpenoids | 4 | 20 |

| Sesterterpenoids | 5 | 25 |

| Triterpenoids | 6 | 30 |

| Tetraterpenoids | 8 | 40 |

| Polyterpenoids | >8 | >40 |

This table provides a general classification of terpenoids based on their carbon skeleton.

Current Research Landscape and Identified Gaps Pertaining to this compound

The current research landscape for this compound appears to be limited. A comprehensive search of scientific databases reveals a scarcity of recent studies specifically focused on this compound. This indicates a significant gap in our knowledge regarding its biological activities, pharmacological potential, and synthetic accessibility.

The primary areas where research is lacking include:

Biological Activity: There is a notable absence of published studies investigating the specific biological or pharmacological effects of this compound.

Total Synthesis: While synthetic routes to various diterpenoids exist, dedicated total synthesis strategies for this compound have not been a major focus of reported research.

Biosynthesis: The precise biosynthetic pathway leading to this compound, and how it may diverge from that of kaurenoic acid, remains to be elucidated.

Natural Abundance and Distribution: While linked to the Solidago genus, the full extent of its natural occurrence and its concentration in various plant species are not well-documented.

The limited available information on this compound presents a clear opportunity for future research. Investigations into its isolation from natural sources, definitive structural elucidation using modern spectroscopic techniques, and screening for biological activities could unveil novel properties and applications for this intriguing diterpenoid.

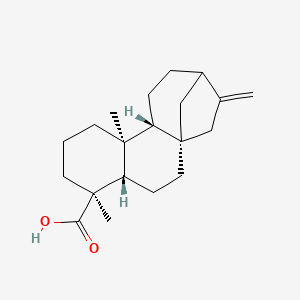

Structure

2D Structure

3D Structure

Properties

CAS No. |

20316-84-1 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(1S,4S,5S,9S,10R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H30O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h14-16H,1,4-12H2,2-3H3,(H,21,22)/t14?,15-,16-,18+,19-,20+/m0/s1 |

InChI Key |

NIKHGUQULKYIGE-JSQCUCEHSA-N |

SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O |

Isomeric SMILES |

C[C@@]12CCC[C@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)(C)C(=O)O |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

argyrophilic acid ent-kaur-16-en-19-oic acid kaur-16-en-19-oic acid |

Origin of Product |

United States |

Occurrence, Isolation, and Natural Biosynthesis of Isocunabic Acid

Natural Sources and Botanical Origins

Isocunabic acid belongs to the diterpene class of natural products. Diterpenes are characteristic secondary metabolites found in coniferous trees. The genus Abies, commonly known as firs, is a significant source of a diverse array of diterpenoids. nih.govnih.gov For instance, species such as Abies holophylla have been shown to contain numerous abietane-type diterpenes. nih.gov While this compound's direct isolation from Abies sibirica (Siberian Fir) is not extensively documented in readily available literature, this species is known to produce a complex mixture of terpenoids from its needles and branches. nih.govci.guidespecialchem.com The oleoresin of conifers, a defensive secretion, is particularly rich in diterpene resin acids, which serve to protect the trees from pathogens and herbivores. nih.govresearchgate.net Therefore, the presence of diterpenoids like this compound is consistent with the chemical profile of the Abies genus.

Terpenoids represent one of the largest and most diverse classes of natural products. nih.gov Extracts from various plant sources are often rich in these compounds, which contribute to the plant's aroma, flavor, and defense mechanisms. The isolation of specific terpenoids, such as this compound, involves separating them from these complex mixtures. Plant extracts, particularly those from resinous species like conifers, are primary materials for obtaining diterpenes. nih.gov The process often utilizes the different polarities and molecular sizes of the compounds within the extract to achieve separation. The general abundance of terpenoids in the plant kingdom suggests that compounds like this compound may be present in various terpenoid-rich extracts, even if they are not the major components. nih.gov

General Terpenoid Biosynthetic Pathways

All terpenoids, including diterpenes like this compound, originate from simple five-carbon building blocks. nih.gov The assembly of these precursors into complex structures follows a series of well-defined biosynthetic steps.

The universal precursors for all terpenoids are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways to synthesize these fundamental C5 units, which are segregated in different cellular compartments.

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway begins with acetyl-CoA. The MVA pathway is primarily responsible for producing the precursors for sesquiterpenes (C15) and triterpenes (C30).

The Methylerythritol Phosphate (MEP) Pathway: This pathway operates in the plastids and uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as its starting materials. The MEP pathway typically supplies the IPP and DMAPP for the synthesis of monoterpenes (C10), diterpenes (C20), and carotenoids. Given that this compound is a diterpenoid, its precursors are synthesized via the MEP pathway.

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway

| Enzyme Name | Abbreviation | Function |

| Acetoacetyl-CoA thiolase | AACT | Condenses two molecules of acetyl-CoA. |

| HMG-CoA synthase | HMGS | Condenses acetoacetyl-CoA and acetyl-CoA. |

| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; a key regulatory step. |

| Mevalonate kinase | MK | Phosphorylates mevalonate. |

| Phosphomevalonate kinase | PMK | Adds a second phosphate group. |

| Diphosphomevalonate decarboxylase | MVD | Decarboxylates and dehydrates to form IPP. |

Table 2: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway

| Enzyme Name | Abbreviation | Function |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Condenses pyruvate and glyceraldehyde-3-phosphate. |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Reduces and rearranges the product of DXS. |

| MEP cytidylyltransferase | MCT | Converts MEP to CDP-ME. |

| CDP-ME kinase | CMK | Phosphorylates CDP-ME. |

| ME-cPP synthase | MCS | Cyclizes the product of CMK. |

| HMB-PP synthase | HDS | Converts ME-cPP to HMB-PP. |

| HMB-PP reductase | HDR | Reduces HMB-PP to form both IPP and DMAPP. |

Once IPP and DMAPP are formed, they are assembled into larger molecules by a class of enzymes called prenyltransferases. For diterpenoids, the process begins with the sequential head-to-tail addition of three IPP molecules to one DMAPP molecule, catalyzed by geranylgeranyl diphosphate synthase (GGPS). This reaction forms the 20-carbon linear precursor, geranylgeranyl diphosphate (GGPP).

The crucial step for generating the structural diversity of diterpenoids is the cyclization of GGPP, which is catalyzed by enzymes known as diterpene synthases (diTPSs). pnas.org These enzymes facilitate complex carbocation-driven cascade reactions that transform the linear GGPP into a wide variety of cyclic hydrocarbon skeletons. pnas.org

Following the initial cyclization, the basic diterpene skeleton can undergo further modifications, known as functionalization or tailoring. These reactions are typically catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and various transferases. These enzymes introduce functional groups like hydroxyl (-OH), carbonyl (C=O), or carboxyl (-COOH) groups, which are characteristic of specific diterpenoid structures, including resin acids. This multi-step process of cyclization followed by functionalization is responsible for the vast chemical diversity observed in the diterpenoid family.

The biosynthesis of terpenoids is orchestrated by a sophisticated set of enzymes. Each step, from precursor formation to the final tailored product, is catalyzed by a specific enzyme or enzyme family.

Isoprenoid Precursor Enzymes: As detailed in Tables 1 and 2, enzymes like HMG-CoA reductase (HMGR) in the MVA pathway and 1-deoxy-D-xylulose-5-phosphate synthase (DXS) in the MEP pathway are critical regulatory points.

Prenyltransferases: This class of enzymes, including Geranylgeranyl diphosphate synthase (GGPS), is responsible for elongating the carbon chain by adding IPP units to create the linear precursors for different terpenoid classes.

Terpene Synthases (TPS): This is a large and diverse superfamily of enzymes that catalyze the cyclization of the linear prenyl diphosphate precursors. Diterpene synthases (diTPSs) specifically act on GGPP to create the foundational skeletons of diterpenoids. pnas.org

Cytochrome P450 Monooxygenases (CYPs or P450s): After the carbon skeleton is formed by a TPS, P450s often introduce oxygen atoms in the form of hydroxyl groups. These modifications increase the chemical diversity and biological activity of the terpenoids. Subsequent oxidations can lead to the formation of aldehydes, ketones, and carboxylic acids.

Table 3: Major Enzyme Classes in Diterpenoid Biosynthesis

| Enzyme Class | Function | Example |

| Prenyltransferases | Synthesize the linear C20 precursor (GGPP) from C5 units. | Geranylgeranyl diphosphate synthase (GGPS) |

| Diterpene Synthases (diTPS) | Cyclize the linear GGPP into diverse cyclic skeletons. | Abietadiene synthase |

| Cytochrome P450s | Introduce oxygen-containing functional groups (e.g., hydroxyls). | CYP720B family (involved in resin acid biosynthesis) |

Chemical Compounds Mentioned

Chemical Synthesis and Analog Design Strategies for Isocunabic Acid

Considerations for Total Chemical Synthesis of Complex Diterpenoids

The total synthesis of complex diterpenoids like isocunabic acid is a formidable challenge that requires sophisticated strategic planning. These molecules are characterized by their intricate polycyclic frameworks, high density of stereocenters, and specific oxidation patterns, all of which must be addressed in a successful synthetic campaign. acs.org

The construction of the characteristic polycyclic core of cassane diterpenoids is another critical aspect. Various methodologies have been employed to forge these ring systems, including Diels-Alder cycloadditions, Pauson-Khand reactions, and radical or anionic cyclizations. The strategic application of these reactions allows for the efficient assembly of the A, B, and C rings of the cassane skeleton. Furthermore, the introduction of oxygenation at specific positions is a recurring challenge. This is often addressed through late-stage C-H oxidation reactions or by incorporating oxidized building blocks early in the synthesis.

A notable strategy in diterpene synthesis involves the analysis of oxidation patterns to guide the disconnection of key carbon-carbon bonds. This approach simplifies the complexity of the polycyclic structure and streamlines the synthetic route. For example, the use of reductive cyclizations, such as those mediated by samarium(II) iodide (SmI2), has proven effective in constructing polycyclic systems with specific hydroxy-ketone motifs found in many diterpenes. nih.govnih.gov

Semi-Synthetic Approaches from Related Natural Scaffolds

Given the complexities of total synthesis, semi-synthetic approaches, starting from readily available and structurally related natural products, offer a more practical and efficient route to this compound and its analogs. A common starting material for the semi-synthesis of cassane diterpenoids is abietic acid, a major component of rosin. acs.orgugr.es The synthesis of the aromatic cassane-type diterpene taepeenin F, for example, has been achieved from abietic acid, with key steps including the introduction of a methyl group at C-14 via a dienone intermediate. acs.orgugr.es

Another powerful strategy involves the use of labdane-type diterpenoids. A short route to aromatic cassane diterpenes has been developed from these precursors, where the aromatic ring and the characteristic carbon group at C-14 are constructed through a Diels-Alder/aromatization sequence of a furanosesquiterpene with methyl propiolate. acs.orgacs.org This approach has been successfully applied to the synthesis of the proposed structure of the antibacterial cassane diterpene benthaminin 1 from trans-communic acid. acs.orgacs.org

The selection of the starting material is crucial and is guided by the structural similarities to the target molecule. For this compound, natural products possessing the core cassane skeleton or a closely related abietane (B96969) framework would be ideal precursors. The semi-synthetic modifications would then focus on introducing or modifying the functional groups to match those of this compound. This could involve, for example, the installation of the carboxylic acid moiety and the specific pattern of unsaturation present in the molecule.

Rational Design and Synthesis of this compound Analogues

The rational design and synthesis of analogs of this compound are driven by the desire to explore the structure-activity relationships (SAR) and to develop new compounds with improved biological profiles. drugdesign.org By systematically modifying the structure of the parent molecule, researchers can identify the key pharmacophoric features responsible for its activity and potentially enhance its potency, selectivity, or pharmacokinetic properties.

One common approach to analog design is to modify the functional groups on the periphery of the molecule while retaining the core scaffold. For cassane diterpenoids, this has involved the synthesis of a variety of derivatives to probe the influence of different substituents on their anti-inflammatory and cytotoxic activities. nih.gov For instance, a study on a series of synthesized cassane-type diterpenes revealed that modifications at various positions, including the introduction of different functional groups at C-14, significantly impacted their ability to inhibit nitric oxide (NO) production in lipopolysaccharide-activated macrophages. nih.gov

Another strategy is the simplification of the natural product structure to create more synthetically accessible analogs that retain the desired biological activity. This can involve removing non-essential stereocenters or functional groups. For example, the synthesis of simplified analogs of the anti-inflammatory cassane diterpene pterolobirin H has been reported, with some of these simplified compounds showing potent inhibition of NO production.

The design of hybrid molecules, where the diterpenoid scaffold is combined with other pharmacophores, represents a more advanced approach. This strategy aims to create bifunctional molecules with dual or synergistic activities. While not yet reported for this compound specifically, this approach has been successfully applied to other diterpenoid alkaloids, where they have been hybridized with non-steroidal anti-inflammatory drugs (NSAIDs) to generate novel anti-inflammatory agents.

The evaluation of the synthesized analogs in relevant biological assays is a critical component of the design-synthesis-testing cycle. For this compound, which has reported anti-inflammatory properties, assays measuring the inhibition of pro-inflammatory mediators like NO and cytokines would be essential to guide the optimization of the lead structure.

Preclinical Biological Activities and Molecular Mechanisms of Isocunabic Acid

Molecular Target Identification and Signaling Pathway ModulationSpecific molecular targets of Isocunabic acid have not been identified.

Suppression of Anti-Apoptotic Pathways

Isogambogenic acid has demonstrated the ability to induce programmed cell death, or apoptosis, in various preclinical cancer models. In glioma cells, treatment with Isogambogenic acid resulted in the characteristic morphological changes associated with apoptosis, including cell membrane shrinkage, chromatin condensation, and the formation of apoptotic bodies. This cellular dismantling is orchestrated by a family of cysteine proteases known as caspases.

Further molecular analysis revealed that Isogambogenic acid treatment leads to an increased expression of cleaved caspase-3. Caspase-3 is a critical executioner caspase, and its activation is a key event in the final stages of the apoptotic cascade. The induction of apoptosis was also confirmed by an increase in the percentage of Annexin V-positive cells, a standard marker for early apoptotic events.

Interestingly, the relationship between autophagy and apoptosis in cells treated with Isogambogenic acid appears to be intricate and may vary depending on the cell type. In some studies, the inhibition of autophagy was found to reduce the apoptotic effects of Isogambogenic acid, suggesting a complex interplay and potential crosstalk between these two major cell death pathways.

| Apoptotic Marker | Effect of Isogambogenic Acid Treatment in Glioma Cells |

|---|---|

| Morphological Changes | Cell membrane shrinkage, chromatin condensation, apoptotic body formation |

| Cleaved Caspase-3 Expression | Increased |

| Annexin V Staining | Increased percentage of positive cells |

Impact on Gene Expression and Proteome Profiles

Specific proteomic and gene expression profiling studies on this compound are not currently available. However, research on Isogambogenic acid provides insights into its impact on the expression of genes and proteins involved in critical cellular processes.

A key mechanism of the anti-proliferative activity of Isogambogenic acid is its ability to halt the cell cycle. Studies in lung cancer and choroidal melanoma cell lines have shown that Isogambogenic acid can induce cell cycle arrest at the G0/G1 phase. This arrest is accompanied by a significant down-regulation in the expression of several key cell cycle regulatory proteins:

Cyclin D1: A protein that regulates the G1 to S phase transition.

Cyclin E: Another critical regulator of the G1/S checkpoint.

Cyclin-dependent kinase 2 (CDK2): A kinase that partners with cyclin E to drive the cell cycle forward.

P21: A cyclin-dependent kinase inhibitor that can be regulated by various cellular signals.

The suppression of these proteins effectively blocks the cell's progression through the cell cycle, thereby inhibiting its ability to divide and proliferate. This effect is often mediated through the modulation of upstream signaling pathways, such as the PI3K/Akt pathway.

Direct evidence detailing the impact of Isocunabic or Isogambogenic acid on the proteome and gene expression related to oxidative phosphorylation and fatty acid biosynthesis is limited. However, the known effects of Isogambogenic acid on key metabolic signaling pathways, such as the AMPK-mTOR and Akt-mTOR pathways, suggest a potential for indirect regulation of these metabolic processes. The mTOR pathway is a central hub for controlling cell growth and metabolism. Its inhibition by Isogambogenic acid could have downstream consequences on cellular energy production through oxidative phosphorylation and on the synthesis of essential building blocks like fatty acids. Comprehensive proteomic and transcriptomic analyses are necessary to fully elucidate these potential metabolic effects.

Other Preclinical Pharmacological Activities

One of the most well-documented preclinical activities of Isogambogenic acid is its potent ability to stimulate autophagy, a cellular process of self-digestion and recycling of cellular components. In various cancer cell models, including non-small-cell lung carcinoma and glioma, Isogambogenic acid has been shown to induce autophagic cell death. This is evidenced by the formation of autophagic vacuoles and autophagosomes, an increase in the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated form (LC3-II), and an upregulation of other autophagy-related proteins.

The molecular mechanism driving this autophagic response frequently involves the modulation of the AMPK-mTOR and Akt-mTOR signaling pathways. AMPK acts as a cellular energy sensor; its activation leads to the inhibition of mTOR, a primary negative regulator of autophagy. Isogambogenic acid has been shown to activate AMPK and inhibit mTOR, thereby initiating the autophagic process. In certain cancer types, this induction of autophagy occurs independently of apoptosis and has been suggested as a potential therapeutic strategy to overcome resistance to apoptosis-inducing agents.

| Molecular Target/Process | Effect of Isogambogenic Acid |

|---|---|

| AMPK (AMP-activated protein kinase) | Activation |

| mTOR (mammalian target of rapamycin) | Inhibition |

| Akt (Protein kinase B) | Inhibition |

| LC3-II/LC3-I Ratio | Increased |

| Autophagosome Formation | Increased |

While direct and detailed investigations into the antioxidant properties of this compound are lacking, its chemical structure, which is shared with other natural compounds known for their antioxidant capabilities, suggests that it may possess the ability to counteract oxidative stress. Further research is warranted to specifically assess its free radical scavenging activity and its potential to protect cells from oxidative damage.

Structure Activity Relationship Sar Studies of Isocunabic Acid and Its Derivatives

Identification of Key Structural Moieties for Biological Efficacy

Initial studies on isocunabic acid have focused on elucidating the core pharmacophore, the essential set of structural features required for its biological activity. Research indicates that the fundamental architecture of this compound, characterized by a unique polycyclic system and specific functional groups, is integral to its efficacy. The carboxylic acid group, in particular, has been identified as a critical moiety. It is believed to act as a key interaction point with biological targets, potentially forming hydrogen bonds or salt bridges with amino acid residues in receptor binding pockets or enzyme active sites. mdpi.com

Furthermore, the stereochemistry of the chiral centers within the this compound scaffold has been shown to be a significant determinant of its biological activity. Variations in the spatial arrangement of substituents can lead to dramatic differences in potency, highlighting the importance of a precise three-dimensional structure for optimal target engagement.

Impact of Chemical Modifications on Activity Profiles

Systematic chemical modifications of the this compound structure have provided deeper insights into its SAR. The process of modifying a lead compound like this compound aims to enhance its desirable properties while minimizing any undesirable effects. mdpi.com

Derivatization of the carboxylic acid group has been a primary focus of these modification efforts. Conversion of the carboxylic acid to various esters, amides, and other functional groups has been explored to modulate the compound's polarity, and consequently its pharmacokinetic profile. For instance, creating ester derivatives can alter the compound's ability to cross cell membranes, potentially leading to improved bioavailability.

The following table summarizes the effects of selected chemical modifications on the biological activity of this compound derivatives.

| Compound | Modification | Impact on Activity |

| This compound | - | Baseline activity |

| Derivative A | Esterification of the carboxylic acid | Altered cell permeability |

| Derivative B | Introduction of a halogen atom | Modified electronic distribution and binding affinity |

| Derivative C | Alteration of a key chiral center | Significant change in potency |

Computational Approaches in SAR Analysis

In conjunction with traditional synthetic chemistry, computational methods have become an indispensable tool in the SAR analysis of this compound. Molecular modeling techniques allow for the visualization of how this compound and its derivatives might bind to their target proteins at the atomic level.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies with this compound have helped to hypothesize the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. These models provide a rational basis for designing new derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, QSAR models have been developed to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. These models typically use a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties. mdpi.com

The integration of these computational approaches accelerates the drug discovery process by providing valuable insights into the SAR of this compound, guiding the design of more effective and specific analogs.

Following a comprehensive search for scientific literature and data pertaining to "this compound," no information was found on this specific compound. The search results did not yield any documents, studies, or analytical data related to a chemical entity with this name.

Consequently, it is not possible to generate the requested article on "Advanced Analytical Methodologies for this compound Research" as there is no available information to populate the specified outline. The strict adherence to the provided structure and the focus solely on "this compound" cannot be fulfilled without a factual basis for the compound's existence and scientific investigation.

It is possible that "this compound" may be a novel, extremely rare, or proprietary compound not yet described in publicly accessible scientific literature. Alternatively, the name may be a misspelling of a different compound. For instance, information is available for similarly named compounds such as isobutyric acid, isopimaric acid, and isonicotinic acid, all of which have established analytical methodologies.

Without any verifiable data on this compound, creating the requested professional and authoritative article with detailed research findings and data tables is unachievable. Any attempt to do so would result in speculation or the fabrication of information, which would violate the core principles of scientific accuracy.

Advanced Analytical Methodologies for Isocunabic Acid Research

The accurate detection and quantification of isocunabic acid in various biological and environmental matrices are crucial for understanding its biosynthesis, metabolic fate, and physiological roles. Due to its chemical properties, such as polarity and potential for low volatility, direct analysis can be challenging. Therefore, advanced analytical methodologies, including derivatization strategies and hyphenated techniques, are employed to enhance its detection and characterization.

Future Perspectives and Emerging Research Avenues for Isocunabic Acid

Exploration of Novel Biological Activities Beyond Current Scope

The full spectrum of isocunabic acid's biological activities remains a promising area for future research. While initial studies have laid a foundation, the exploration of novel therapeutic properties is a key avenue for expanding its application. Drawing parallels from other structurally or functionally related natural compounds suggests that this compound may possess a wider range of bioactivities than currently documented.

Research into various natural acids has revealed a multitude of therapeutic effects, providing a roadmap for future this compound studies. For instance, dehydroabietic acid, a tricyclic diterpenoid, and its derivatives have demonstrated a broad array of bioactivities, including anticancer, antibacterial, antiviral, and antiulcer properties. nih.govmdpi.com Similarly, oleanolic acid is noted for its anti-inflammatory, anti-cancer, and anti-microbial effects, which are partly attributed to its antioxidant and anti-apoptotic properties. nih.gov The dicarboxylic acid itaconic acid, a valuable platform chemical, also exhibits antimicrobial, anti-inflammatory, and antitumor activity. nih.gov

These findings from related compounds suggest that this compound could be a candidate for investigation in similar therapeutic areas. Future research should systematically screen this compound for a variety of biological effects.

Potential Areas for Investigation:

Antimicrobial and Antiviral Activity: Investigating its efficacy against a range of pathogens, including drug-resistant bacteria and various viruses. mdpi.commdpi.com

Anti-inflammatory Properties: Assessing its potential to modulate inflammatory pathways, a key factor in many chronic diseases. nih.gov

Anticancer Activity: Exploring its effects on different cancer cell lines, focusing on mechanisms like apoptosis induction and inhibition of cell migration. mdpi.comnih.gov

Enzymatic and Molecular Activity: Studying its interaction with specific enzymes and cellular receptors to uncover novel mechanisms of action. mdpi.com

Systematic screening and mechanism-of-action studies are crucial next steps to unlock the full therapeutic potential of this compound.

Development of Targeted Delivery Systems for Preclinical Applications

For any bioactive compound to become a viable therapeutic agent, effective delivery to the target site within the body is crucial. The development of targeted drug delivery systems for this compound is an essential area of future research for preclinical applications. These advanced systems are designed to increase the concentration of a drug at a specific location, such as a tumor or an area of inflammation, thereby enhancing therapeutic efficacy while minimizing potential side effects on healthy tissues. mdpi.comyoutube.com

Modern drug delivery technologies employ various carriers, such as liposomes and nanoparticles, which can encapsulate therapeutic agents. nih.govmdpi.com Liposomes, for example, are spherical vesicles with a phospholipid bilayer that can carry both hydrophilic and hydrophobic drugs. mdpi.com Their versatility allows for modification to achieve specific and efficient delivery. mdpi.com

Key Strategies for Targeted Delivery:

Passive Targeting: This strategy leverages the natural physiological characteristics of diseased tissues. For instance, the enhanced permeability and retention (EPR) effect allows nanoparticles of a certain size (typically 50–200 nm) to accumulate preferentially in tumor tissues due to their leaky vasculature. mdpi.commdpi.com

Active Targeting: This involves modifying the surface of the delivery vehicle with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on target cells. mdpi.comyoutube.com This approach provides a higher degree of specificity.

Stimulus-Responsive Systems: These systems are engineered to release their payload in response to specific triggers in the microenvironment of the target tissue, such as changes in pH or temperature. youtube.commdpi.com The acidic microenvironment of tumors, for example, can trigger drug release from pH-sensitive liposomes. mdpi.com

Future preclinical research on this compound should focus on formulating it within various nanocarriers and evaluating their efficacy and biodistribution in relevant disease models.

Table 1: Potential Targeted Delivery Systems for this compound

| Delivery System | Description | Targeting Mechanism | Potential Advantage for this compound |

| Liposomes | Spherical vesicles with a phospholipid bilayer enclosing an aqueous core. mdpi.com | Passive (EPR effect), Active (surface ligands), Stimulus-responsive (e.g., pH-sensitive). mdpi.com | High versatility, biocompatibility, ability to carry different types of molecules. |

| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids, such as fatty acids. mdpi.com | Passive and Active. mdpi.com | Good stability, controlled release properties. |

| Polymeric Nanoparticles | Nanoparticles constructed from biodegradable polymers. nih.gov | Passive and Active. nih.gov | Can be engineered for sustained drug release and specific targeting. |

| Niosomes | Vesicles formed from non-ionic surfactants. mdpi.com | Passive and Active. mdpi.com | Similar to liposomes but can be more stable and cost-effective. |

Integration with Systems Biology and Computational Modeling in Drug Discovery

The complexity of biological systems presents a major challenge in drug discovery. nih.gov Systems biology offers a holistic approach to unravel these complexities by integrating diverse data types to create predictive models. nih.gov Applying systems biology and computational modeling to this compound research can accelerate the identification of its molecular mechanisms and predict new therapeutic uses. nih.govnih.gov

This interdisciplinary field combines life sciences with bioinformatics and engineering to model and simulate biological processes. hi.is For drug discovery, this approach can help in several ways:

Target Identification: Identifying novel protein or gene targets for a compound. nih.gov

Mechanism of Action: Elucidating the pathways and networks through which a compound exerts its effects. nih.gov

Drug Repurposing: Predicting new uses for existing or known compounds. nih.gov

Personalized Medicine: Developing models to predict how individual patients might respond to a treatment. nih.gov

A practical example is the use of systems biology to investigate the molecular mechanism of sinapic acid against breast cancer. nih.gov By integrating gene set enrichment analysis, network pharmacology, and molecular dynamic simulations, researchers were able to predict key protein targets and modulated pathways, suggesting its potential as a chemotherapeutic agent. nih.gov Similar methodologies could be applied to this compound to build predictive models of its biological activity. By analyzing transcriptomic or proteomic data from cells treated with this compound, researchers can construct interaction networks and identify key regulatory hubs affected by the compound. mdpi.com

Table 2: Application of Systems Biology in this compound Research

| Systems Biology Application | Description | Expected Outcome for this compound |

| Network Pharmacology | Identifies the network of interactions between a drug, its targets, and disease-related pathways. nih.gov | A comprehensive map of this compound's potential targets and its effect on cellular networks. |

| Transcriptomic/Proteomic Analysis | Measures the expression levels of thousands of genes or proteins simultaneously in response to the compound. mdpi.com | Identification of specific genes, proteins, and pathways modulated by this compound. |

| Molecular Docking & Simulation | Computationally predicts the binding affinity and interaction between a compound and a target protein. nih.gov | Prioritization of the most likely biological targets of this compound for experimental validation. |

| Metabolic Reconstruction | Creates a model of an organism's complete metabolic network to simulate physiological and pathological states. hi.is | Understanding the impact of this compound on cellular metabolism. |

By leveraging these computational tools, research can move beyond simple activity screening to a more profound, mechanism-based understanding of this compound's therapeutic potential.

Sustainable Production and Biorefinery Concepts for this compound

The shift away from petroleum-based chemical synthesis towards sustainable, bio-based production is a global priority. mdpi.com For this compound, developing green production methods through microbial fermentation and integrating them into a biorefinery concept represents a critical future direction. This approach aligns with the principles of a circular bioeconomy by using renewable resources and valorizing waste streams. nih.gov

Itaconic acid, a structurally related and economically significant platform chemical, provides a successful blueprint. It is primarily produced via fermentation of carbohydrates by the fungus Aspergillus terreus. nih.gov Research has focused on expanding the range of feedstocks to include renewable biomass waste from agriculture and food industries, which enhances both economic and environmental sustainability. nih.gov Similar strategies could be adapted for this compound production. The use of genetically engineered microorganisms could also significantly improve production yields and efficiency. nih.gov

A biorefinery is a facility that integrates biomass conversion processes to produce fuels, power, and value-added chemicals. frontiersin.orgbiofueljournal.com In such a model, this compound could be co-produced alongside other valuable compounds from a single feedstock like lignocellulosic biomass. frontiersin.org For example, hydrothermal pre-treatment of biomass can yield furfural (B47365) (a platform chemical) before the remaining cellulose (B213188) is hydrolyzed and fermented to produce organic acids. frontiersin.org This integrated approach maximizes the value derived from biomass and minimizes waste.

The development of sustainable production for other bio-based chemicals like succinic acid and adipic acid further demonstrates the feasibility of this model. biofueljournal.comdtu.dk Although commercialization of some bio-based acids has faced economic challenges, continuous optimization of microbial strains and bioprocesses is key to becoming competitive with petrochemical routes. researchgate.net

Future research for this compound should focus on:

Screening and engineering microorganisms for efficient production.

Optimizing fermentation conditions (e.g., pH, substrate) to maximize yield, similar to studies on isobutyric acid. rsc.org

Exploring the use of low-cost, renewable feedstocks and agricultural waste.

Table 3: Potential Renewable Feedstocks for this compound Production (Based on Itaconic Acid Production)

| Feedstock Category | Specific Examples | Rationale for Use | Citation |

| Simple Sugars | Glucose, Starch | High conversion yields, well-established fermentation processes. | nih.gov |

| Lignocellulosic Biomass | Corn Stover, Sugarcane Bagasse | Abundant, non-food raw material, reduces competition with food supply. | dtu.dk |

| Agro-industrial Wastes | Molasses, Glycerol | Low-cost substrates, valorization of industrial by-products. | nih.govdtu.dk |

| Third-generation Feedstock | Seaweed (Algae) | Does not require arable land, fast growth rates. | dtu.dk |

By pursuing these research avenues, this compound can be produced sustainably, contributing to a greener and more efficient chemical industry.

Q & A

Q. How can researchers investigate synergistic or antagonistic effects of this compound in multi-component systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.